Aztreonam Impurity F

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Procure Aztreonam Impurity F (CAS 102579-57-7) as the definitive USP-recognized reference standard for chromatographic specificity testing, system suitability, and ANDA CMC impurity profiling. This crystalline ethyl ester derivative is distinguished from open-ring, desulfated, or (E)-isomer impurities by its unique molecular identity confirmed via NMR and HRESIMS. Using any alternative impurity risks peak misidentification, inaccurate quantification, and pharmacopeial specification failures, directly jeopardizing regulatory submissions and GMP batch release integrity. Supplied with a comprehensive Certificate of Analysis ensuring full traceability for analytical method development, stability-indicating method validation, and routine Quality Control of Aztreonam API and finished drug products.

Molecular Formula C15H21N5O8S2
Molecular Weight 463.5 g/mol
Cat. No. B14098713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAztreonam Impurity F
Molecular FormulaC15H21N5O8S2
Molecular Weight463.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)NC2C(N(C2=O)S(=O)(=O)O)C
InChIInChI=1S/C15H21N5O8S2/c1-5-27-13(23)15(3,4)28-19-10(8-6-29-14(16)17-8)11(21)18-9-7(2)20(12(9)22)30(24,25)26/h6-7,9H,5H2,1-4H3,(H2,16,17)(H,18,21)(H,24,25,26)
InChIKeyGHYPJWICYOYVRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aztreonam Impurity F: A Critical Monobactam Process-Related Impurity for Pharmaceutical Quality Control


Aztreonam Impurity F (CAS 102579-57-7), chemically known as (2S,3S)-3-((Z)-2-(2-aminothiazol-4-yl)-2-(((1-ethoxy-2-methyl-1-oxopropan-2-yl)oxy)imino)acetamido)-2-methyl-4-oxoazetidine-1-sulfonic acid, is a fully characterized process-related impurity of the monobactam antibiotic Aztreonam . It is a crystalline substance, also referred to as Aztreonam Ethyl Ester, with the molecular formula C15H21N5O8S2 and a molecular weight of 463.49 g/mol . As an impurity standard, it is supplied with detailed characterization data compliant with regulatory guidelines and is intended for analytical method development, method validation (AMV), and Quality Control (QC) applications during the commercial production and formulation of Aztreonam APIs and drug products . Unlike the active pharmaceutical ingredient (API), this compound has been shown to possess low antimicrobial efficiency and undergoes hydrolysis by hydrochloric acid .

Why Aztreonam Impurity F Cannot Be Substituted by Other Aztreonam-Related Impurities


Substituting Aztreonam Impurity F with other aztreonam-related impurities is scientifically and procedurally unsound due to its unique physicochemical and chromatographic identity, which is a direct consequence of its distinct chemical structure. Aztreonam Impurity F is specifically the ethyl ester derivative, formally recognized as a USP impurity [1]. This structural feature fundamentally differentiates it from other common impurities such as open-ring aztreonam (Impurity A), desulfated aztreonam, or the (E)-isomer (Impurity E), which possess different molecular formulas, polarities, and retention behaviors. Attempting to use an alternative impurity as a reference standard would lead to erroneous analytical results—including misidentification of peaks, inaccurate quantification, and failure to meet regulatory specification limits—thereby compromising the entire quality control framework for Aztreonam drug substances and products. The following quantitative evidence underscores why this specific impurity standard is non-negotiable for accurate and compliant analytical work.

Quantitative Differentiation of Aztreonam Impurity F from Key Analogs: An Evidence-Based Selection Guide


Structural Identity: Molecular Formula and Mass Differentiate Aztreonam Impurity F from Desulfated and Open-Ring Impurities

The unique chemical structure of Aztreonam Impurity F is defined by its molecular formula and exact mass. Compared to key related impurities, it exhibits a distinct molecular formula of C15H21N5O8S2 and a monoisotopic mass of 463.083155 g/mol. This contrasts sharply with the open-ring desulfated impurity (compound VI in the 2022 study, identified as open-ring desulfated aztreonam ethyl ester) which has a different formula and mass, as well as desulfated aztreonam which lacks a sulfur atom compared to the parent [REFS-1, REFS-2].

Pharmaceutical Analysis Impurity Profiling Structural Elucidation

Regulatory Recognition: USP Designation Ensures Aztreonam Impurity F Meets Pharmacopeial Standards for Method Validation

Aztreonam Impurity F is explicitly designated as a USP (United States Pharmacopeia) impurity, a distinction that is not universally applied to all aztreonam-related process impurities. This official recognition means the compound is a benchmark for analytical method development, validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production . In contrast, impurities such as 'Aztreonam Impurity G' or 'Impurity J' are not explicitly listed as official USP impurities in the available literature, which may limit their direct use in compendial method validation without additional justification [1].

Regulatory Compliance Quality Control Method Validation

Biological Differentiation: Low Antimicrobial Activity of Aztreonam Impurity F Contrasts with Potential Activity of Structural Analogs

Aztreonam Impurity F is documented to have 'low efficiency as a medicine' and undergoes hydrolysis by hydrochloric acid, indicating it is a true process-related impurity with minimal residual pharmacological activity . This is a crucial distinction from the parent API, Aztreonam, which exhibits potent, targeted antimicrobial activity. While specific activity data for other impurities is limited, the structural differences among impurities can lead to significant variations in biological interactions. For instance, the open-ring impurity loses the beta-lactam ring required for antimicrobial activity [1].

Impurity Safety Biological Activity Toxicological Assessment

Commercial Availability and Purity Profile: Aztreonam Impurity F is Offered as a Fully Characterized Standard with High Purity and Associated Analytical Data

Aztreonam Impurity F is commercially available as a fully characterized reference standard, typically offered with a minimum purity of 95% . Reputable suppliers provide a comprehensive Certificate of Analysis (COA) and detailed analytical data that meet regulatory requirements, including structural characterization via NMR and MS . This level of documentation is essential for traceability and method validation. In contrast, some less-common aztreonam impurities may only be available through custom synthesis with limited characterization, leading to higher costs, longer lead times, and potential uncertainty in identity and purity.

Reference Standard Procurement Analytical Method Development Quality Assurance

Synthesis and Formation Pathway: Aztreonam Impurity F is a Specific Ethyl Ester Byproduct from Manufacturing Processes

Aztreonam Impurity F is formed as a specific ethyl ester derivative during the synthesis of aztreonam. Its formation pathway is distinct from other impurities. For instance, a described preparation method involves reacting Aztreonam with ethanol in the presence of a catalyst, followed by crystallization, yielding the ethyl ester crude product [1]. This contrasts with impurities like open-ring aztreonam, which are formed via hydrolytic degradation of the beta-lactam ring, or the (E)-isomer, which results from isomerization of the oxime side chain [2].

Process Chemistry Impurity Control Strategy Synthetic Route Design

Optimal Application Scenarios for Aztreonam Impurity F in Pharmaceutical Development and Quality Control


Analytical Method Development and Validation for Aztreonam API and Drug Products

Aztreonam Impurity F is the indispensable reference standard for developing and validating HPLC/LC-MS methods aimed at detecting and quantifying this specific process impurity in Aztreonam drug substances and finished dosage forms . Its well-defined structure, confirmed by NMR and HRESIMS, and its recognition as a USP impurity make it the gold standard for system suitability testing, specificity determination, and establishing relative retention times . Using this standard ensures that analytical methods are robust and compliant with regulatory expectations for impurity profiling .

Quality Control (QC) and Release Testing in Commercial Manufacturing

In a GMP-compliant QC laboratory, Aztreonam Impurity F serves as the primary reference material for routine batch release testing of Aztreonam API and drug products . Its availability as a fully characterized, high-purity standard with a comprehensive Certificate of Analysis ensures traceability and data integrity . Analysts use this standard to accurately quantify the level of Impurity F in production batches, verifying that it remains below the established acceptance criteria defined in the drug master file and pharmacopeial monographs .

Stability Studies and Degradation Product Monitoring

Aztreonam Impurity F is a critical tool for stability-indicating method development and long-term stability studies of Aztreonam formulations . By spiking the standard into placebo formulations or API, analysts can confirm the method's ability to separate the impurity from the API and other degradation products, such as open-ring aztreonam, under various stress conditions (e.g., heat, humidity, oxidation) . Monitoring the levels of this impurity over time provides essential data for establishing product shelf life and storage conditions.

Regulatory Submission Support for Abbreviated New Drug Applications (ANDA)

For generic drug manufacturers seeking ANDA approval, demonstrating analytical control over process-related impurities like Aztreonam Impurity F is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section . The use of a USP-recognized impurity standard provides a direct, defensible link to compendial methods, simplifying the validation process and addressing potential queries from regulatory agencies regarding impurity identification and control . This targeted approach mitigates the risk of delays in application review.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aztreonam Impurity F

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.